molecular formula C4H9NO B3371516 o-(1-Methyl-allyl)-hydroxylamine CAS No. 71960-87-7

o-(1-Methyl-allyl)-hydroxylamine

Cat. No. B3371516
CAS RN: 71960-87-7
M. Wt: 87.12 g/mol
InChI Key: YABUENBNHRXMAE-UHFFFAOYSA-N
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Description

The allyl group is a common substituent in organic chemistry with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Methallyl chloride is an organic compound with the formula CH2=C(CH3)CH2Cl . It’s a colorless liquid and a lacrymator .


Synthesis Analysis

Methallyl chloride can be synthesized via an intramolecular cyclisation reaction from methallyl chloride by treatment with a strong base such as sodium amide .


Molecular Structure Analysis

The allyl group has 3 p-orbitals and two pi-electrons. The allyl radical has 3 p-orbitals and three pi-electrons . The allyl anion has 3 p-orbitals and four pi-electrons .


Chemical Reactions Analysis

The 1-methylallyl radical loses a hydrogen atom following photoexcitation to its lowest valence electronically excited state .


Physical And Chemical Properties Analysis

Methallyl chloride is a colorless liquid with a density of 0.9210 g/cm3 (15 °C) and a boiling point of 71–72 °C (160–162 °F; 344–345 K) .

Scientific Research Applications

Transition-Metal-Catalyzed Allylic Substitution

Hydroxylamines, including o-(1-Methyl-allyl)-hydroxylamine, have been investigated for their role as nucleophiles in transition-metal-catalyzed allylic substitutions. Research has shown that the oxygen atom of hydroxylamines can act as a reactive nucleophile in these reactions. Such studies reveal the potential of hydroxylamines in forming linear and branched hydroxylamines via palladium-catalyzed reactions and achieving good enantioselectivities in aqueous mediums (Miyabe et al., 2005).

Iridium-Catalyzed Allylic Substitution

In iridium-catalyzed allylic substitution, hydroxylamines, including the o-(1-Methyl-allyl) variant, have been used successfully. These reactions demonstrate chemoselectivity, stereoselectivity, and multiple allylation control, leading to N-(1-allyl)hydroxylamines with high yields and excellent chemoselectivities and enantioselectivities (Chen et al., 2019).

Photosystem II Interaction

Hydroxylamines, including methylated variants, have been studied for their interaction with the electron-donor side of photosystem II (PSII) in plants. These studies provide insights into the biochemical mechanisms of PSII and the potential applications of hydroxylamines in influencing plant biochemistry (Beck & Brudvig, 1987).

Molecular Structure and Conformation

Research on the structure and conformation of methylated hydroxylamines, including o-(1-Methyl-allyl)-hydroxylamine, has provided valuable information on their molecular properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Riddell et al., 1979).

Synthesis and Chemical Reactions

Studies have focused on the synthesis of N,N,O-trisubstituted hydroxylamines, highlighting the versatility and potential applications of these compounds in synthetic chemistry. This includes the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines (Dhanju & Crich, 2016).

Radical-Based Approaches

and SynthesisInnovative radical-based approaches to O-alkylated hydroxylamines have been explored, which are important for preparing bioconjugates. This includes the study of reactions such as allylation and cycloaddition involving hydroxylamine derivatives (Quiclet-Sire et al., 2008).

Isoxazolidines Formation

Research has been conducted on the selenium-induced cyclization of O-allyl hydroxylamines, leading to the formation of N-alkyl isoxazolidines. Such studies are crucial in understanding the chemistry of isoxazolidines and their potential applications in medicinal chemistry and drug design (Tiecco et al., 1995).

Asymmetric Allylic Substitution

Studies on iridium-catalyzed enantioselective allylic substitution have shown the potential of hydroxylamines in producing a broad range of products with high yields and excellent enantioselectivity. This method has been applied in synthesizing cyclic and acyclic compounds with multiple stereocenters (Sandmeier et al., 2019).

Bromocyclization Reactions

Research on the bromoamination of O-allyl-N-tosyl-hydroxylamines has led to the formation of isoxazolidines with high yield and diastereoselectivity. These findings are significant for the synthesis of various biochemical building blocks like azido-aminoalcohols and aziridines (Egart et al., 2013).

Palladium-Catalyzed Amination

Palladium-catalyzed dynamic asymmetric allylic amination of vinyl epoxide using hydroxylamines, including o-(1-Methyl-allyl)-hydroxylamine, has been studied. This method, applicable to both acyclic and heterocyclic amines, shows promise in synthetic chemistry, particularly in the synthesis of compounds like (R)-piperazic acid (Mangion et al., 2009).

Oxidation and Cyclization Studies

The oxidation of hydroxylamines, including the synthesis of enantiopure 3-substituted pyrroline N-oxides, has been achieved through highly regioselective oxidation of parent hydroxylamines. This process involves a double nucleophilic displacement strategy, providing insights into the synthesis of complex organic compounds with precise control over their stereochemistry (Goti et al., 1997).

Parallel Synthesis of O-alkyl Hydroxylamines

Advancements in the parallel synthesis of O-alkyl hydroxylamines, crucial in medicinal chemistry and chemical biology, have been achieved. This involves a solid-phase approach using a Mitsunobu reaction, highlighting the potential of hydroxylamines in diverse chemical syntheses (Maillard et al., 2005).

Allylic Transformations via the Meisenheimer Rearrangement

Research has been conducted on allylic transformations via the Meisenheimer rearrangement, involving the conversion of primary allyl alcohol into N,N-dimethyl-amine oxide and further transformations. This study provides insights into the potential applications of hydroxylamines in organic synthesis and molecular rearrangements (Rautenstrauch, 1973).

Environmental Chemistry Applications

The role of hydroxylamines in environmental chemistry, particularly in the production of hydroxyl radicals via the activation of hydrogen peroxide, has been explored. This study offers valuable insights into the environmental processes and the role of hydroxylamines in catalyzing important chemical reactions in nature (Chen et al., 2015).

N-O Linkage in Carbohydrates and Glycoconjugates

Hydroxylamine's role in the development of (neo)glycoconjugates, significant in glycobiology and drug discovery, has been highlighted. The review emphasizes the importance of hydroxylamine as a chemoselective ligation tool in the synthesis of carbohydrates bearing aminooxy or N-hydroxy amino groups (Chen & Xie, 2016).

Safety And Hazards

Methallyl chloride is a strong alkylating agent used to install isobutenyl groups . It’s a lacrymator, meaning it can cause tears or stinging in the eyes .

properties

IUPAC Name

O-but-3-en-2-ylhydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(2)6-5/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUENBNHRXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500475
Record name O-But-3-en-2-ylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-But-3-en-2-ylhydroxylamine

CAS RN

71960-87-7
Record name O-But-3-en-2-ylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SG Davies, JF Fox, S Jones, AJ Price… - Journal of the …, 2002 - pubs.rsc.org
The rearrangement of a range of N-benzyl-O-allylhydroxylamines to the corresponding N-allylhydroxylamines upon treatment with n-BuLi in THF, followed by reduction to the …
Number of citations: 4 pubs.rsc.org

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